N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylthiophene-2-sulfonamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and a 5-methylthiophene-2-sulfonamide moiety linked via an ethoxyethyl chain at position 4. Its structural complexity distinguishes it from simpler triazole or pyridazine derivatives .
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3S2/c1-12-2-9-17(28-12)29(25,26)20-10-11-27-16-8-7-15-21-22-18(24(15)23-16)13-3-5-14(19)6-4-13/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABIZPOOGJRQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Hypotheses
- Bioactivity Trends : Sulfonamide-containing triazolo derivatives (e.g., flumetsulam) are associated with herbicide or enzyme inhibitory activity, suggesting the target compound may share similar mechanisms .
- Synthetic Challenges : The ethoxyethyl linker in the target compound introduces conformational flexibility, which could complicate crystallization or stability compared to rigid analogs like those in .
Q & A
Q. What are the key considerations for synthesizing N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylthiophene-2-sulfonamide?
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution to attach the 4-fluorophenyl group to the triazolo-pyridazine core.
- Coupling reactions to link the thiophene-sulfonamide moiety via an ethyleneoxy spacer. Critical parameters include solvent choice (e.g., DMF or DMSO for polar intermediates), temperature control (50–80°C for cyclization steps), and catalysts (e.g., triethylamine for deprotonation). Purity is ensured via column chromatography and monitored by TLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides atomic-level structural confirmation, as demonstrated for analogous triazolo-pyridazine derivatives .
Q. What safety protocols are essential when handling this compound in the lab?
While specific hazard data for this compound is limited, similar triazolo-pyridazine derivatives are classified as irritants. Use PPE (gloves, goggles) , work in a fume hood , and avoid inhalation/contact. Store in anhydrous conditions to prevent hydrolysis. Waste disposal should follow institutional guidelines for sulfonamide-containing compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. To address this:
- Standardize assays : Use orthogonal methods (e.g., enzymatic inhibition + cellular viability assays).
- Validate purity : Employ HPLC (≥95% purity threshold) and quantify residual solvents via GC-MS.
- Compare substituent effects : Fluorine at the 4-phenyl position may enhance target binding vs. 3-fluoro analogs, as seen in related triazolo-pyridazines .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
- Metabolic stability : Introduce deuterium at labile positions (e.g., ethyleneoxy linker) to slow CYP450-mediated degradation.
- Tissue penetration : Assess logP values (target ~2–3) via shake-flask experiments; modify substituents (e.g., methyl on thiophene) to balance hydrophobicity .
Q. How can computational methods guide the design of analogs with improved target selectivity?
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize analogs with stronger hydrogen bonds to conserved residues (e.g., ATP-binding pockets).
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with activity data to predict optimal fluorine or methyl placements .
Q. What experimental approaches validate the mechanism of action in complex biological systems?
- Pull-down assays : Use biotinylated derivatives to isolate target proteins from cell lysates.
- CRISPR knockouts : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines.
- Transcriptomics : Profile downstream gene expression changes via RNA-seq to identify affected pathways .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for non-linear kinetics?
- Use Hill equation modeling to estimate EC₅₀/IC₅₀ values.
- Test a logarithmic concentration range (e.g., 1 nM–100 µM) with ≥10 data points.
- Include positive/negative controls (e.g., known inhibitors) to normalize inter-experiment variability .
Q. What statistical methods are robust for analyzing high-throughput screening data?
- Apply Z-score normalization to minimize plate-to-plate variation.
- Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-parametric assays.
- Validate hits with dose-response confirmation in triplicate .
Tables for Key Parameters
| Parameter | Optimal Range | Method | Reference |
|---|---|---|---|
| Reaction temperature | 50–80°C | Oil bath, reflux | |
| Solubility (DMSO) | ≥50 mM | Shake-flask, UV-Vis | |
| Purity threshold | ≥95% | HPLC (C18 column) | |
| IC₅₀ (enzymatic assay) | 10–100 nM | Fluorescence polarization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
